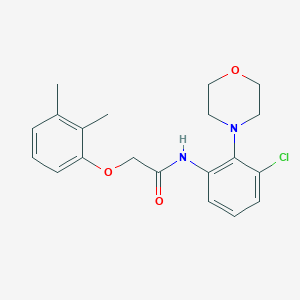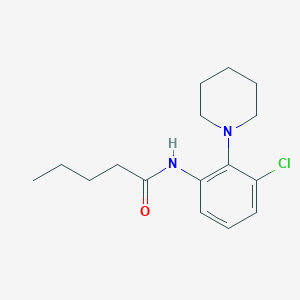![molecular formula C21H18Cl2N4O2S B244452 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244452.png)
2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide, also known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, and its inhibition has been shown to be effective in the treatment of various B cell malignancies.
作用機序
2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide binds to the active site of BTK and inhibits its activity, leading to downstream effects on B cell signaling pathways. BTK is a key mediator of the B cell receptor (BCR) signaling pathway, which is critical for B cell survival and proliferation. Inhibition of BTK by 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide leads to decreased BCR signaling, resulting in decreased B cell proliferation and survival.
Biochemical and physiological effects:
In addition to its effects on B cells, 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide has been shown to have anti-inflammatory effects in preclinical studies. BTK is also involved in the signaling pathways of other immune cells, such as macrophages and mast cells. Inhibition of BTK by 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in these cells.
実験室実験の利点と制限
One of the main advantages of 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide is its potency and selectivity for BTK, which makes it a promising candidate for the treatment of B cell malignancies. However, like all drugs, 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide has limitations in terms of its pharmacokinetics and toxicity. Further studies are needed to optimize the dosing and administration of 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide and to evaluate its long-term safety.
将来の方向性
There are several potential future directions for the development of 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other anti-cancer agents, such as immunomodulatory drugs and checkpoint inhibitors. Another area of interest is the development of BTK inhibitors with improved pharmacokinetic and toxicity profiles. Finally, there is a need for further studies to elucidate the role of BTK in other immune cells and to evaluate the potential of BTK inhibitors in the treatment of other inflammatory and autoimmune diseases.
Conclusion:
In conclusion, 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide is a novel and potent inhibitor of BTK with promising therapeutic potential in the treatment of B cell malignancies and other inflammatory diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully evaluate the potential of 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide and other BTK inhibitors in the clinic.
合成法
The synthesis of 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide involves a multi-step process, starting with the reaction of 2-chloronicotinoyl chloride with 3-chloro-4-(4-piperazinyl)aniline in the presence of a base to form the corresponding amide. The amide is then coupled with 2-thiophenecarboxylic acid in the presence of a coupling agent to form the desired product, 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide.
科学的研究の応用
2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide has been extensively studied for its potential therapeutic applications in B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide has shown potent and selective inhibition of BTK, leading to decreased B cell proliferation and survival. 2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and lenalidomide.
特性
分子式 |
C21H18Cl2N4O2S |
|---|---|
分子量 |
461.4 g/mol |
IUPAC名 |
2-chloro-N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H18Cl2N4O2S/c22-16-13-14(25-20(28)15-3-1-7-24-19(15)23)5-6-17(16)26-8-10-27(11-9-26)21(29)18-4-2-12-30-18/h1-7,12-13H,8-11H2,(H,25,28) |
InChIキー |
MSVUVTKCMPDWPK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl)C(=O)C4=CC=CS4 |
正規SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl)C(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244370.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B244371.png)



![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B244376.png)





![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244388.png)

